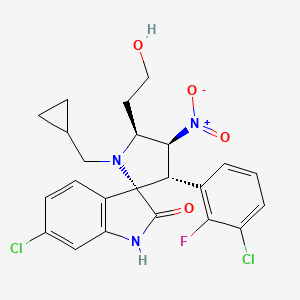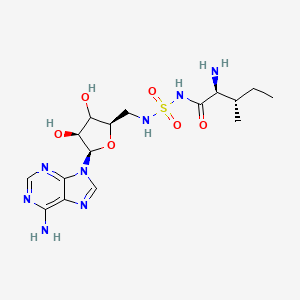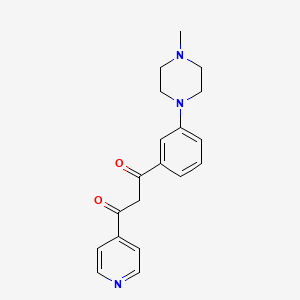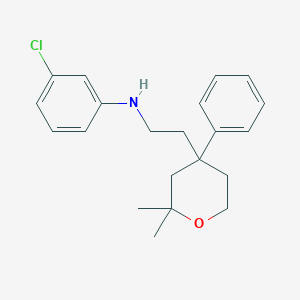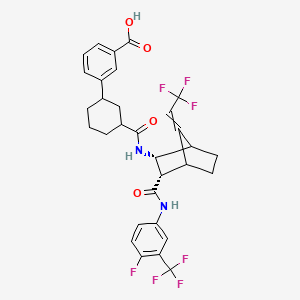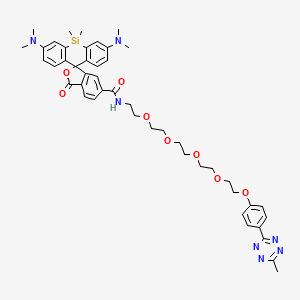
Icmt-IN-30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-30 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT plays a crucial role in the final step of the prenylation pathway, which is essential for the proper localization and function of several oncogenic proteins, including members of the Ras family . The inhibition of ICMT has shown promise in the treatment of various cancers, making this compound a compound of significant interest in cancer research .
Métodos De Preparación
The synthesis of Icmt-IN-30 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of organic reactions.
Functional Group Introduction: Specific functional groups are introduced to enhance the compound’s ability to inhibit ICMT.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Análisis De Reacciones Químicas
Icmt-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Icmt-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound has shown potential in inhibiting the growth and survival of cancer cells by targeting ICMT, making it a valuable tool in cancer therapy research.
Biological Studies: The compound is used to study the role of ICMT in various biological processes, including cell signaling and protein localization.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting ICMT for the treatment of diseases such as glioblastoma and other cancers.
Industrial Applications: The compound’s ability to inhibit specific enzymes makes it useful in industrial processes that require precise control of enzymatic activity.
Mecanismo De Acción
Icmt-IN-30 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. The mechanism involves the binding of this compound to the active site of ICMT, preventing the enzyme from catalyzing the methylation of isoprenylated cysteine residues in target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways such as the Ras/Raf/Mek/Erk pathway .
Comparación Con Compuestos Similares
Icmt-IN-30 is unique among ICMT inhibitors due to its high potency and specificity. Similar compounds include:
Cysmethynil: Another ICMT inhibitor that has been studied for its anti-cancer properties.
UCM-1336: A compound that has shown effectiveness in inhibiting glioblastoma growth.
Indole-based ICMT Inhibitors: These compounds have been developed through high-throughput screening and optimization.
Compared to these compounds, this compound offers improved potency and selectivity, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C19H25NOS |
|---|---|
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C19H25NOS/c1-18(2)15-19(11-13-21-18,17-9-6-14-22-17)10-12-20-16-7-4-3-5-8-16/h3-9,14,20H,10-13,15H2,1-2H3 |
Clave InChI |
WPSPLJVSEOCOIW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=CC=C2)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
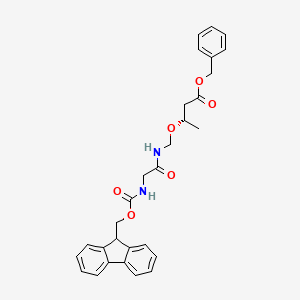
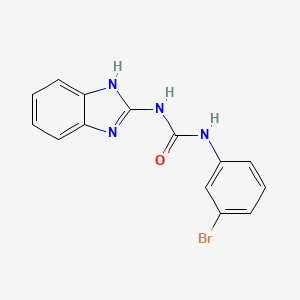
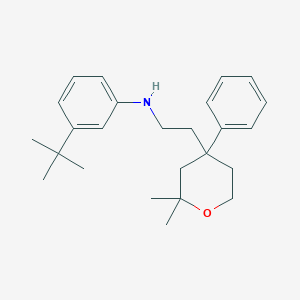

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
